(7-{[(3-Chlorophenyl)methyl]sulfanyl}-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol
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Description
(7-{[(3-Chlorophenyl)methyl]sulfanyl}-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol is a useful research compound. Its molecular formula is C26H22ClN3O3S and its molecular weight is 491.99. The purity is usually 95%.
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Scientific Research Applications
Chemo-, Regio-, and Stereoselectivity in Chemical Synthesis
The study by Vasin et al. (2010) discusses the chemo-, regio-, and stereoselectivity in acid-catalyzed hydromethoxylation of tricyclic compounds, which shares some similarities in complexity and structural features with the specified compound. This research provides insights into the factors influencing selectivity in chemical reactions, potentially applicable in the synthesis and modification of complex organic molecules, including pharmaceuticals and materials science. V. Vasin, P. S. Petrov, V. Kalyazin, & V. V. Razin, 2010.
Antitumor Properties
The synthesis and chemical properties of novel broad-spectrum antitumor agents, as discussed by Stevens et al. (1984), suggest potential applications in the development of new therapeutic agents. The chemical manipulation of triazoles and related structures, as seen in the specified compound, could be explored for antitumor properties. M. Stevens, J. Hickman, R. Stone, et al., 1984.
Environmental Chemistry and Detoxification
Research by Bergman and Wachtmeister (1978) on the synthesis of methylthio- and methylsulfonyl-polychlorobiphenyls highlights the relevance of sulfanyl groups in environmental chemistry, particularly in the detoxification and degradation of persistent organic pollutants. The presence of similar functional groups in the specified compound suggests potential applications in environmental remediation technologies. A. Bergman & C. Wachtmeister, 1978.
Conformationally Constrained Molecules for Drug Development
The synthesis of conformationally constrained, masked cysteines by Clerici et al. (1999) demonstrates the importance of structural complexity in drug development, particularly for targeting specific protein interactions. The structural and functional complexity of the specified compound could make it a candidate for exploring novel interactions in biological systems. F. Clerici, M. L. Gelmi, & D. Pocar, 1999.
Crystal Structure Analysis for Material Science
The crystal structure analysis of novel compounds, as performed by Dong and Huo (2009), can provide valuable insights into the material properties of new compounds, including their stability, electronic properties, and potential applications in nanotechnology and materials science. Heng-Shan Dong & Guoyong Huo, 2009.
Properties
IUPAC Name |
[7-[(3-chlorophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3O3S/c1-15-23-21(18(13-31)12-28-15)11-22-25(33-23)29-24(17-6-8-20(32-2)9-7-17)30-26(22)34-14-16-4-3-5-19(27)10-16/h3-10,12,31H,11,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUNBISYNWOLFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=C(C=C4)OC)SCC5=CC(=CC=C5)Cl)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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